Cas no 2375-03-3 (6α-Methylprednisolone 21-hemisuccinate sodium salt)

6α-Methylprednisolone 21-hemisuccinate sodium salt 化学的及び物理的性質
名前と識別子
-
- 6alpha-Methylprednisolone sodium succinate
- (6alpha,11beta)-21-(3-Carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-Pregna-1,4-diene-3,20-dione monosodium salt
- 6α-Methylprednisolone 21-Hemisuccinate Sodium Salt
- 6a-Methylprednisolone 21-succinate sodium
- 6α-Methylprednisolone 21-hemisuccinate (sodium salt)
- 6-Methylprednisolone succinate sodium
- Methylprednisolone sodium succinate
- METHYLPREDNISOLONE SODIUM SUCCINATE,USP27
- Nirypan solubile
- sodium 4-{2-[(1R,3aS,3bS,5S,9aR,9bS,10S,11aS)-1,10-dihydroxy-5,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethoxy}-4-oxobutanoate
- Prednol (inj.)
- sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate
- AKOS015962276
- NCGC00185763-01
- Ubrason solubile
- METHYLPREDNISOLONE 21-SUCCINATE SODIUM SALT [MI]
- CHEMBL1201081
- MFCD00152612
- 6alpha-Methyl-11beta,17alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-hemisuccinate
- Succinic acid, 21-monoester with 11beta,17,21-trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione, monosodium salt
- A-methapred (TN)
- FQISKWAFAHGMGT-SGJOWKDISA-M
- NSC 48989
- Firmacort Fiale
- Methylprednisolone succinate
- Methylprednisolone 21-succinate sodium salt
- Pregna-1,4-diene-3,20-dione, 11-beta,17,21-trihydroxy-6-alpha-methyl-, 21- (hydrogen succinate), monosodium salt
- 2375-03-3
- 6alpha-Methylprednisolone sodium hemisuccinate
- 6alpha-Methylprednisolone 21-sodium succinate
- METHYLPREDNISOLONE SODIUM SUCCINATE (USP IMPURITY)
- D00751
- Cryosolona
- Metypresol
- Ubrason solubile (inj.)
- Methylprednisolone sodium succinate [USP:JAN]
- DTXSID2023303
- NSC-48989
- 6AfAE'A centa' notA inverted exclamation markAfasA'A
- Sodium methylprednisolone succinate
- D95085
- Corticel
- Medrate [inj.]
- Prednisolone, 6alpha-methyl-, succinate, sodium salt
- Methylprednisolone Hydrogen Succinate Sodium Salt
- Methylprednisolone succinate sodium salt
- SCHEMBL40947
- EINECS 219-156-8
- METHYLPREDNISOLONE SODIUM SUCCINATE [JAN]
- W-107376
- Prednol
- 11beta,17,21-Trihydroxy-6alpha-methyl-1,4-pregnadiene-3,20-dione 21-sodium succinate
- Methylprednisolone sodium succinate (JAN/USP)
- NSC48989
- CS-4582
- 6-Methylprednisolone 21-hemisuccinate (sodium salt)
- 11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(sodium succinate)
- AS-74917
- Methylprednisolone sodium succinate;6-Methylprednisolone succinate sodium
- Asmacortone
- Prednol [inj.]
- CAS-2375-03-3
- A-Methylprednisolone 21-hemisuccinate Sodium
- METHYLPREDNISOLONE SODIUM SUCCINATE (USP MONOGRAPH)
- Methylprodnisolone Sodium Succinate
- Metypred (inj.)
- Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6.alpha.,11.beta.)-
- 6alpha-Methylprednisolone 21-hemisuccinate sodium salt
- METHYLPREDNISOLONE SODIUM SUCCINATE [MART.]
- METHYLPREDNISOLONE SODIUM SUCCINATE [WHO-DD]
- Methylprednisolone sodium succinate (USP:JAN)
- Lemod Solu
- 6alpha-Methylprednisolone 21-sodium hemisuccinate
- 6-alpha-Methylprednisolone sodium succinate
- METHYLPREDNISOLONE SODIUM SUCCINATE [USP MONOGRAPH]
- Prednilem
- Tox21_113527
- Cryosolona [inj.]
- Pregna-1,4-diene-3,20-dione, 11beta,17,21-trihydroxy-6alpha-methyl-, 21-(hydrogen succinate), monosodium salt
- Medrate (inj.)
- Sodium Succinate, Methylprednisolone
- sodium 4-{[(6alpha,11beta)-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl]oxy}-4-oxobutanoate
- Metypred
- 6alpha-Methylpregnisolone 21-sodium succinate
- Methylprednisolone sodium hemisuccinate
- Solu-Medrone
- HY-B1060
- 11-beta,17,21-Trihydroxy-6-alpha-methyl-1,4-pregnadiene-3,20-dione 21-(sodium succinate)
- METHYLPREDNISOLONE SODIUM SUCCINATE [VANDF]
- M-6-P
- SOLU-MEDROL(R) METHYLPREDNISOLONE SODIUM SUCCINAT
- Pregna-1,4-diene-3,20-dione, 11-beta,17,21-trihydroxy-6-alpha-methyl-, 21-(hydrogen succinate), monosodium salt
- AfAE'Adaggeratrade mark?-Methylprednisolone 21-hemisuccinate (sodium salt)
- Solumedrol
- Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6alpha,11beta)-
- U 9088
- A-Methylprednisolone 21-hemisuccinate (sodium salt)
- Solu-medrol (TN)
- Omnacortil
- DTXCID103303
- Sol Melcort
- CHEBI:6890
- Cryosolona (inj.)
- UNII-LEC9GKY20K
- Solu Moderin
- METHYLPREDNISOLONE SODIUM SUCCINATE (MART.)
- METHYLPREDNISOLONE SODIUM SUCCINATE [ORANGE BOOK]
- Urbason solubile
- Solu-Medrol
- Q27282942
- LEC9GKY20K
- 6
- Solu Medrol
- Ubrason solubile [inj.]
- METHYLPREDNISOLONE SODIUM SUCCINATE [USP IMPURITY]
- NS00083306
- Metypred [inj.]
- 6a-Methylprednisolone 21-Hemisuccinate Sodium Salt
- Pregna-1,4-diene-3,20-dione,21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodiumsalt, (6a,11b)-
- 6α-Methylprednisolone 21-hemisuccinate sodium salt
-
- MDL: MFCD00152612
- インチ: InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1
- InChIKey: WOARBZBOZOGFGA-SGJOWKDISA-N
- ほほえんだ: C[C@@]12[C@](C(COC(CCC([O-])=O)=O)=O)(O)CC[C@@]1([H])[C@]3([H])C[C@H](C)C4=CC(C=C[C@]4(C)[C@@]3([H])[C@@H](O)C2)=O.[Na+]
計算された属性
- せいみつぶんしりょう: 496.20700
- どういたいしつりょう: 496.20731229g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 988
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 141Ų
じっけんとくせい
- ゆうかいてん: >186°C (dec.)
- ふってん: 689.6°C at 760 mmHg
- PSA: 141.03000
- LogP: 0.88460
6α-Methylprednisolone 21-hemisuccinate sodium salt セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: R61;R40
- セキュリティの説明: 53-22-36/37/39-45
- RTECS番号:TU4154060
-
危険物標識:
- セキュリティ用語:S53;S22;S36/37/39;S45
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R61; R40
6α-Methylprednisolone 21-hemisuccinate sodium salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D963895-100mg |
Pregna-1,4-diene-3,20-dione,21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodiumsalt, (6a,11b)- |
2375-03-3 | 98% | 100mg |
$365 | 2024-06-06 | |
TRC | M326725-100mg |
6a-Methylprednisolone 21-Hemisuccinate Sodium Salt |
2375-03-3 | 100mg |
$ 176.00 | 2023-09-07 | ||
TRC | M326725-250mg |
6a-Methylprednisolone 21-Hemisuccinate Sodium Salt |
2375-03-3 | 250mg |
$ 259.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-252306-25 mg |
6α-Methylprednisolone 21-hemisuccinate sodium salt, |
2375-03-3 | 25mg |
¥602.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M911259-10mg |
6α-Methylprednisolone 21-hemisuccinate sodium salt |
2375-03-3 | 98% | 10mg |
¥299.00 | 2022-01-14 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168895-25mg |
6α-Methylprednisolone 21-hemisuccinate sodium salt |
2375-03-3 | 98% | 25mg |
¥617.90 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M911259-50mg |
6α-Methylprednisolone 21-hemisuccinate sodium salt |
2375-03-3 | 98% | 50mg |
¥989.00 | 2022-01-14 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0294-50 mg |
Methylprodnisolone Sodium Succinate |
2375-03-3 | 70.39% | 50mg |
¥1923.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4392-10mg |
Methylprednisolone Sodium Succinate(6α-Methylprednisolone 21-hemisuccinate Sodium) |
2375-03-3 | 98% | 10mg |
¥350.00 | 2023-09-10 | |
Chemenu | CM203096-1g |
Methylprednisolone succinate sodium |
2375-03-3 | 98% | 1g |
$400 | 2021-06-15 |
6α-Methylprednisolone 21-hemisuccinate sodium salt 関連文献
-
Rong Tong,Li Tang,Liang Ma,Chunlai Tu,Ryan Baumgartner,Jianjun Cheng Chem. Soc. Rev. 2014 43 6982
-
Ioanna I. Koukli,Antony C. Calokerinos Analyst 1990 115 1553
-
Babak Bagheri,Sachin S. Surwase,Su Sam Lee,Heewon Park,Zahra Faraji Rad,Natalie L. Trevaskis,Yeu-Chun Kim J. Mater. Chem. B 2022 10 9944
-
4. An injectable drug-loaded hydrogel using a “clickable” amphiphilic triblock copolymer as a precursorLilong Gao,Guangyu Zha,Ying Wang,Qiaojie Luo,Weipu Zhu,Zhiquan Shen,Xiaodong Li Polym. Chem. 2015 6 8240
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
6α-Methylprednisolone 21-hemisuccinate sodium saltに関する追加情報
6α-Methylprednisolone 21-Hemisuccinate Sodium Salt: A Comprehensive Overview
The compound with CAS No. 2375-03-3, known as 6α-Methylprednisolone 21-hemisuccinate sodium salt, is a synthetic glucocorticoid derivative that has garnered significant attention in the fields of pharmacology and medicine. This compound is a modified version of prednisolone, a widely used corticosteroid, and its structural modifications enhance its pharmacokinetic properties and therapeutic efficacy. The 6α-methyl substitution and the 21-hemisuccinate sodium salt functional groups play pivotal roles in determining its biological activity and stability.
6α-Methylprednisolone 21-hemisuccinate sodium salt is primarily utilized in the treatment of inflammatory and autoimmune disorders due to its potent anti-inflammatory and immunosuppressive properties. Recent studies have highlighted its efficacy in managing conditions such as rheumatoid arthritis, asthma, and certain dermatological conditions. The compound's ability to suppress cytokine production and modulate immune responses makes it a valuable therapeutic agent in modern medicine.
From a chemical standpoint, the 6α-methyl group enhances the compound's lipophilicity, which improves its absorption and bioavailability. The 21-hemisuccinate sodium salt moiety serves to stabilize the molecule and facilitate its solubility in aqueous solutions, which is crucial for its formulation into various pharmaceutical preparations. These structural features contribute to the compound's favorable pharmacokinetic profile, enabling it to achieve optimal therapeutic concentrations with minimal side effects.
Recent advancements in research have focused on optimizing the delivery mechanisms of 6α-Methylprednisolone 21-hemisuccinate sodium salt to enhance its efficacy further. For instance, studies have explored the use of nanotechnology-based delivery systems, such as lipid nanoparticles and polymeric micelles, to improve targeted drug delivery and reduce systemic side effects. These innovations hold promise for expanding the clinical applications of this compound.
In addition to its therapeutic uses, 6α-Methylprednisolone 21-hemisuccinate sodium salt has been investigated for its potential in regenerative medicine. Preclinical studies have demonstrated its ability to promote tissue repair by modulating inflammatory responses and enhancing angiogenesis. This dual functionality positions it as a versatile agent with applications beyond traditional corticosteroid therapy.
The synthesis of 6α-Methylprednisolone 21-hemisuccinate sodium salt involves a multi-step process that includes hydroxylation, methylation, and esterification reactions. Researchers have recently developed more efficient synthetic pathways that reduce production costs and improve yield, making this compound more accessible for large-scale manufacturing.
From an environmental perspective, the ecological impact of 6α-Methylprednisolone 21-hemisuccinate sodium salt has been a growing concern. Studies have shown that improper disposal of pharmaceutical waste can lead to contamination of water bodies, potentially affecting aquatic ecosystems. Efforts are underway to develop sustainable practices for the production and disposal of this compound to mitigate its environmental footprint.
In conclusion, 6α-Methylprednisolone 21-hemisuccinate sodium salt (CAS No. 2375-03-3) is a significant advancement in glucocorticoid therapy, offering enhanced efficacy and reduced side effects compared to traditional corticosteroids. Its versatility in treating inflammatory diseases, combined with ongoing research into novel delivery systems and applications, underscores its importance in contemporary medicine.
]]>2375-03-3 (6α-Methylprednisolone 21-hemisuccinate sodium salt) 関連製品
- 86401-95-8(6a-Methyl Prednisolone Aceponate)
- 1107-99-9(Prednisolone Pivalate)
- 2203-97-6(Hydrocortisone hemisuccinate)
- 2921-57-5(Methylprednisolone succinate)
- 125-10-0(Prednisone Acetate)
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 2920-86-7(Prednisolone hemisuccinate)
- 1106-03-2(Meprednisone Acetate)
- 50-03-3(Hydrocortisone acetate)

